molecular formula C18H25N5S B4459474 N-{[6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

N-{[6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

Cat. No.: B4459474
M. Wt: 343.5 g/mol
InChI Key: TWUXGRXAVNZABX-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a bicyclic heterocycle known for diverse bioactivities. Key structural elements include:

  • 6-position substitution: A 4-tert-butylphenyl group, enhancing lipophilicity and steric bulk.

The triazolothiadiazole scaffold is associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The tert-butyl group likely increases membrane permeability, while the ethyl ethanamine side chain balances hydrophobicity and solubility .

Properties

IUPAC Name

N-[[6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5S/c1-6-22(7-2)12-15-19-20-17-23(15)21-16(24-17)13-8-10-14(11-9-13)18(3,4)5/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUXGRXAVNZABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolothiadiazole derivatives exhibit bioactivity modulated by substituent variations. Below are key comparisons:

Compound 1 : 4-[3-(4-tert-Butylphenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl]-N,N-Dimethylaniline (CAS 577700-39-1)
  • Substituents : 6-position tert-butylphenyl; 3-position dimethylaniline.
  • Key Differences : The dimethylaniline group lacks the tertiary amine’s protonation capability, reducing water solubility compared to the target compound.
  • Bioactivity : Aromatic amines often enhance π-π stacking with biological targets but may reduce solubility .
Compound 2 : N-[4-(3-Ethyl[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-yl)Phenyl]-2-Methylbenzamide (CAS 892671-33-9)
  • Substituents : 3-position ethyl; 6-position benzamide-linked phenyl.
  • However, the absence of a tert-butyl group reduces lipophilicity, impacting membrane penetration .
Compound 3 : 3-Alkyl/Aryl-6-(3’-Pyridyl)Triazolo[3,4-b]Thiadiazoles
  • Substituents : Variable alkyl/aryl groups at the 3-position; pyridyl at the 6-position.
  • Key Differences : Pyridyl groups enhance water solubility but may reduce bioactivity against gram-negative bacteria compared to tert-butylphenyl .

Physicochemical and Bioactivity Comparisons

Parameter Target Compound Compound 1 Compound 2 Compound 3
Core Structure Triazolothiadiazole Triazolothiadiazole Triazolothiadiazole Triazolothiadiazole
6-Position Substituent 4-tert-Butylphenyl 4-tert-Butylphenyl Phenyl (benzamide-linked) 3’-Pyridyl
3-Position Substituent N-Ethylethanamine N,N-Dimethylaniline Ethyl Alkyl/Aryl
Molecular Weight ~380–400 (estimated) ~360–380 (estimated) 363.44 ~320–350 (estimated)
logP (Predicted) 3.5–4.0 (high lipophilicity) 4.0–4.5 (higher hydrophobicity) 2.5–3.0 (moderate) 2.0–3.5 (variable)
Bioactivity Antimicrobial (broad-spectrum) Moderate antimicrobial Target-specific interactions Variable (pyridyl reduces gram-negative activity)
Solubility Moderate (tertiary amine enhances aqueous solubility) Low (dimethylaniline reduces solubility) Moderate (benzamide improves polarity) High (pyridyl enhances)

Research Findings and Mechanistic Insights

  • Antimicrobial Activity : The target compound’s ethyl ethanamine group may enhance solubility, allowing better diffusion through bacterial membranes, while the tert-butylphenyl group promotes hydrophobic interactions with lipid bilayers . In contrast, Compound 1’s dimethylaniline reduces solubility, limiting bioavailability .
  • Synthetic Accessibility : The target compound can be synthesized via cyclocondensation of thiosemicarbazides, similar to methods for Compound 3 . However, introducing the ethyl ethanamine side chain requires additional alkylation steps .
  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : Higher logP (e.g., Compound 1) correlates with improved membrane penetration but may increase toxicity.
    • Electronic Effects : Electron-withdrawing groups (e.g., benzamide in Compound 2) enhance target binding but reduce metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Reactant of Route 2
N-{[6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

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